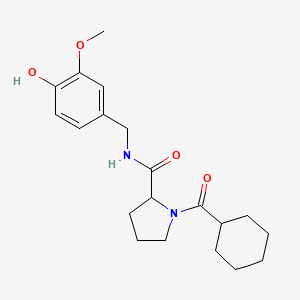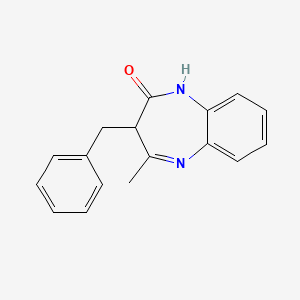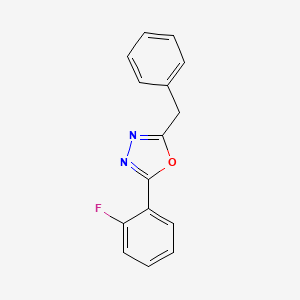
1-(cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide
Descripción general
Descripción
1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are known to play a key role in the regulation of inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide in lab experiments is its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide. One of the directions is to investigate its potential therapeutic applications in various disease models such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, it is important to study its pharmacokinetic and pharmacodynamic properties to understand its mechanism of action and potential side effects. Finally, it is important to conduct clinical trials to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(Cyclohexylcarbonyl)-N-(4-hydroxy-3-methoxybenzyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been tested in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines and oxidative stress markers. It has also been shown to protect neuronal cells from oxidative stress-induced damage.
Propiedades
IUPAC Name |
1-(cyclohexanecarbonyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-26-18-12-14(9-10-17(18)23)13-21-19(24)16-8-5-11-22(16)20(25)15-6-3-2-4-7-15/h9-10,12,15-16,23H,2-8,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRHQPCRKTVAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2CCCN2C(=O)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989417.png)
![methyl 5-methyl-2-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3989424.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3989429.png)
![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3989433.png)
amino]methyl}benzoic acid](/img/structure/B3989438.png)
![1-(2-methoxyphenyl)-4-[1-(methylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B3989444.png)
![5-[(3-tert-butyl-5-methylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3989457.png)
![4-ethyl-5-[(1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3989465.png)


![ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B3989492.png)
![N-[1-[(3-chloro-2-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B3989496.png)

![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3989516.png)